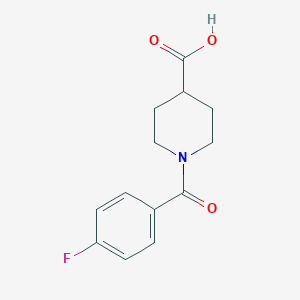

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H14FNO3. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which also contains a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 4-fluorobenzoyl chloride.

Reaction: The piperidine is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms 1-(4-Fluorobenzoyl)piperidine.

Carboxylation: The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Analyse Des Réactions Chimiques

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents such as tetrahydrofuran.

Products: Reduction can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Usually performed in polar aprotic solvents like dimethyl sulfoxide.

Products: Substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Recent studies have identified 1-(4-fluorobenzoyl)piperidine derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory processes. For instance, compound G1, derived from modifications of the piperidine structure, exhibited significant analgesic effects in models of arthritis and acute pancreatitis, indicating its potential as a candidate for treating inflammation-related diseases . The compound's ability to modulate inflammatory markers such as COX-2 and TNF-α further supports its therapeutic promise.

Cancer Therapeutics

Research has also highlighted the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines. For example, compounds with the 4-(p-fluorobenzoyl)piperidine moiety demonstrated notable activity against human breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cancer cell growth . These findings suggest that modifications to the piperidine structure can enhance selectivity and potency against specific cancer types.

Neuroleptic Drug Development

The unique structural features of 1-(4-fluorobenzoyl)piperidine derivatives have made them candidates for neuroleptic drug development. Compound 35, which incorporates this moiety, showed affinity for serotoninergic and dopaminergic receptors, suggesting potential use as an atypical antipsychotic with a reduced risk of extrapyramidal side effects . This is particularly significant in developing safer therapeutic options for psychiatric disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(4-fluorobenzoyl)piperidine derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that specific substitutions on the piperidine ring can significantly influence biological activity. For instance, variations at the 3- or 4-position on the piperidine ring have been shown to affect sEH inhibitory activity, with certain configurations yielding better results in terms of potency and selectivity .

Case Study: GAT-1 Selective PET Radioligands

In a study focused on synthesizing GAT-1 selective PET radioligands, derivatives based on 1-(4-fluorobenzoyl)piperidine were evaluated for their brain uptake and imaging capabilities. The findings revealed that modifications to the carboxylic acid group impacted CNS penetration, highlighting the importance of structural optimization in developing effective neuroimaging agents .

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Another application involves the use of 1-(4-fluorobenzoyl)piperidine derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds have shown promise in managing metabolic syndrome by modulating cortisol metabolism, thereby influencing glucose homeostasis and fat distribution .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring provides structural rigidity, while the carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

1-(4-Methylbenzoyl)piperidine-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: Features a boron atom, which can introduce unique reactivity and potential for forming boron-containing compounds.

The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound in various research applications.

Activité Biologique

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluorobenzoyl group. Its molecular formula is CHFNO, and it has a molecular weight of 223.23 g/mol. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its interaction with biological targets.

The compound exhibits its biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition has implications for pain management and neuroprotection.

Key Mechanisms:

- Inhibition of MAGL : Studies have shown that this compound acts as a competitive inhibitor of MAGL, leading to increased levels of endocannabinoids, which can modulate pain and inflammation .

- Receptor Affinity : The compound demonstrates notable affinity for serotoninergic (5-HT) and dopaminergic (D) receptors, suggesting potential applications in treating psychiatric disorders .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. The results indicate that it exhibits significant cytotoxic effects:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (breast) | 19.9 |

| MCF-7 (breast) | 75.3 |

| OVCAR-3 (ovarian) | 31.5 |

| COV318 (ovarian) | 43.9 |

These findings suggest that the compound selectively targets cancer cells while sparing non-cancerous cells, making it a promising candidate for further development .

Case Studies

- Study on MAGL Inhibition : A study demonstrated that derivatives of benzoylpiperidine, including this compound, showed potent inhibition of MAGL with an IC value as low as 80 nM for some analogs. This study highlighted the compound's potential in modulating the endocannabinoid system for therapeutic effects .

- Neuropharmacological Assessment : In another investigation, the compound's interaction with serotonin receptors was analyzed. It showed a favorable profile with reduced extrapyramidal side effects compared to traditional antipsychotics like haloperidol, indicating its potential use as a neuroleptic drug .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, compounds within this class typically exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Propriétés

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBBVBPNOXXVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354648 | |

| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139679-45-1 | |

| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.